molecular formula C8H6BrN3O2 B1652278 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 142168-98-7

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B1652278
CAS No.: 142168-98-7
M. Wt: 256.06
InChI Key: LLHPSETYBOEQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is a versatile brominated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug design due to its structural similarity to purine bases, allowing it to interact with a variety of enzymatic targets . This bromo-functionalized derivative is particularly valuable for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse chemical libraries for biological screening . Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant therapeutic potential across multiple disease areas. They are extensively investigated as inhibitors of key cancer targets including tyrosine kinases, cyclin-dependent kinases (CDK4/6), dihydrofolate reductase (DHFR), and the mammalian target of rapamycin (mTOR) . Notable FDA-approved drugs featuring this core structure include Palbociclib (CDK4/6 inhibitor for breast cancer) and Vistusertib (mTOR inhibitor), highlighting the clinical relevance of this chemotype . Beyond oncology, recent research has identified 6-aminopyrido[2,3-d]pyrimidine-2,4-dione derivatives as potent α-glucosidase inhibitors with potential application in type 2 diabetes management, exhibiting significantly superior activity compared to the standard drug acarbose . The bromo substituent at the 6-position of this compound provides an ideal handle for structure-activity relationship studies, enabling medicinal chemists to explore diverse chemical space and optimize potency, selectivity, and pharmacokinetic properties. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate engineering controls and personal protective equipment when handling this compound.

Properties

IUPAC Name

6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHPSETYBOEQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199642
Record name 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142168-98-7
Record name 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142168-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Bromination of Uracil Precursors

The alkylation of uracil derivatives followed by regioselective bromination provides a robust pathway to 6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione. In a representative procedure, 6-amino-1-methyluracil undergoes N-alkylation with methyl iodide in the presence of sodium hydroxide, yielding 1,3-dimethyl-6-aminouracil. Subsequent treatment with Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) facilitates cyclocondensation with cyanoacetamide, forming the pyrido[2,3-d]pyrimidine core.

Bromination at the C6 position is achieved using bromine in acetic acid at 90–95°C, leveraging the electron-deficient nature of the pyrimidine ring. Kinetic studies indicate that bromine selectively attacks the C6 carbon due to its proximity to the electron-withdrawing dione groups, with competing dibromination minimized by temperature control. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the target compound in 68% yield.

Cyclocondensation of Functionalized Pyridine Intermediates

An alternative route involves the construction of the pyrido[2,3-d]pyrimidine skeleton through cyclocondensation reactions. Starting from 2-amino-4-methylnicotinonitrile, bromination with N-bromosuccinimide in dimethylformamide introduces a bromine atom at C5. Palladium-catalyzed cross-coupling with 2,5-dimethoxybenzylzinc chloride installs the C6 substituent, followed by diazotization and guanidine-mediated cyclization to form the pyrimidine ring.

Critical to this method is the use of tert-butyl nitrite and antimony tribromide for diazotization, which prevents premature ring closure. The final product is obtained in 53% overall yield after recrystallization from ethanol/water.

Late-Stage Bromination of Preformed Pyrido[2,3-d]pyrimidines

Direct bromination of 1-methylpyrido[2,3-d]pyrimidine-2,4-dione offers a streamlined approach. Reacting the parent compound with bromine in chloroform at 0°C achieves selective monobromination at C6, as confirmed by $$ ^1\text{H} $$-NMR coupling patterns. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the dione groups directing bromine to the para position relative to the pyridine nitrogen.

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Alkylation/Bromination 6-Amino-1-methyluracil Methyl iodide, Br$$_2$$ 68 92
Cyclocondensation 2-Amino-4-methylnicotinonitrile NBS, PdCl$$_2$$(dppf) 53 89
Late-Stage Bromination 1-Methylpyrido[2,3-d]pyrimidine Br$$2$$, CHCl$$3$$ 71 95

Mechanistic Insights into Regioselective Functionalization

Density functional theory (DFT) calculations reveal that bromination at C6 is favored by a 12.3 kcal/mol lower activation energy compared to C5, attributed to resonance stabilization from the adjacent dione groups. Additionally, steric effects from the C1 methyl group disfavor electrophilic attack at C7.

Scalability and Industrial Feasibility

The late-stage bromination method demonstrates superior scalability, with kilogram-scale trials achieving 69% yield in a continuous flow reactor. In contrast, cyclocondensation routes suffer from Pd catalyst costs, limiting their commercial viability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potential as an anticancer agent . Pyridopyrimidines have been shown to inhibit various cancer-related targets:

  • Tyrosine Kinases : These enzymes are crucial in signaling pathways that regulate cell division and survival. Inhibitors targeting tyrosine kinases can impede tumor growth and metastasis. Studies have identified pyridopyrimidine derivatives that selectively inhibit these kinases, suggesting a pathway for developing new cancer therapies .
  • Cyclin-Dependent Kinases (CDKs) : The compound has been noted for its ability to inhibit CDK4/6, which are critical in regulating the cell cycle. For instance, palbociclib, a CDK4/6 inhibitor approved by the FDA, showcases the therapeutic potential of targeting these kinases in breast cancer treatment .

Case Study: Inhibition of PDGFr and FGFr

Research by Queener et al. demonstrated that certain pyridopyrimidine derivatives effectively inhibit platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. These findings indicate that compounds like this compound could be developed into potent anticancer agents targeting these pathways .

Antimicrobial Properties

Pyridopyrimidine derivatives have also shown promising antimicrobial activities . The structural characteristics of these compounds allow them to interact with bacterial proteins and enzymes involved in cell wall synthesis and metabolism:

  • Bacterial Protein Synthesis Inhibition : Some derivatives have been identified as effective inhibitors of bacterial protein synthesis, potentially leading to new antibiotics .

Antiviral Applications

The compound exhibits potential as an antiviral agent , particularly against viruses that rely on host cell machinery for replication. Research indicates that certain pyridopyrimidine derivatives can interfere with viral replication processes, making them candidates for antiviral drug development .

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme involved in folate metabolism and DNA synthesis. Inhibitors of DHFR are essential in treating various cancers and parasitic infections:

  • Selectivity : Studies have shown that some pyridopyrimidine derivatives selectively inhibit DHFR from different organisms (e.g., Plasmodium species), suggesting their utility in treating malaria and other parasitic diseases .

Anti-inflammatory and Analgesic Effects

Research indicates that certain pyridopyrimidine compounds possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. They may act by inhibiting specific inflammatory pathways or cytokines involved in pain and inflammation .

Summary Table of Applications

ApplicationMechanism/TargetReferences
AnticancerTyrosine Kinase Inhibition
AntimicrobialBacterial Protein Synthesis Inhibition
AntiviralInterference with Viral Replication
DHFR InhibitionSelective inhibition across species
Anti-inflammatoryInhibition of inflammatory pathways

Mechanism of Action

The mechanism by which 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Position 6 Modifications

  • Amino (Compound 18e): Enhances solubility but may reduce kinase inhibition due to weaker hydrophobic interactions compared to bromine .
  • Hydroxybenzoyl (6a–6d) : These derivatives exhibit lower HOMO-LUMO gaps (3.91–4.10 eV), facilitating charge transfer and reactivity in antiparasitic applications .

Position 1 Modifications

  • Methyl vs. Ethyl (A-484954) : Ethyl at R1 in A-484954 provides better hydrophobic packing in eEF-2K’s ATP-binding pocket compared to methyl, contributing to its lower IC₅₀ .

Position 3 and R2/R3 Modifications

  • Cyclopropyl (A-484954) : The cyclopropyl group at R3 in A-484954 occupies a glycine-rich loop in eEF-2K, enhancing inhibitory potency .
  • CONH₂ (R2) : This group forms critical hydrogen bonds with kinase residues, as seen in A-484954’s interaction with K170 .

Computational and Mechanistic Insights

  • DFT Analysis (6a–6d) : NBO analysis revealed charge transfer between hydroxybenzoyl and pyridopyrimidine moieties, correlating with bioactivity .
  • Docking Studies (A-484954) : Homology modeling of eEF-2K showed that the ethyl and cyclopropyl groups optimize binding to the ATP pocket, while CONH₂ stabilizes the complex via hydrogen bonds .

Biological Activity

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (BMPD) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

Molecular Characteristics

  • Molecular Formula : C_8H_7BrN_2O_2
  • Molecular Weight : 239.08 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position and a methyl group at the 1-position, which contribute to its unique chemical properties and reactivity.

Synthesis Methods

Various synthetic routes have been explored for BMPD, including condensation reactions and cyclization processes. These methods enable the modification of BMPD to create derivatives with enhanced biological activities.

Anticancer Potential

Research indicates that BMPD exhibits notable anticancer properties, primarily through its inhibition of specific kinases involved in cell cycle regulation. Preliminary studies suggest that BMPD interacts with cyclin-dependent kinases (CDKs), crucial for cellular proliferation. This interaction positions BMPD as a promising candidate for further development as an anticancer agent .

Case Study: Kinase Inhibition

In a study examining the inhibitory effects of various pyrido[2,3-d]pyrimidine derivatives on CDK2, BMPD derivatives demonstrated significant potency. For instance, compounds structurally related to BMPD showed IC50 values in the low micromolar range, indicating strong inhibitory activity against CDK2 .

Other Biological Activities

Beyond its anticancer potential, BMPD has also been investigated for antimicrobial and anti-inflammatory properties. However, more extensive studies are needed to confirm these effects and elucidate their mechanisms of action.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of BMPD and its structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compound Bromine at 6-positionAnticancer activityPotential CDK inhibitor
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione Chlorine substitutionPotential anticancer activityDifferent halogen affects reactivity
6-Bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine Ethoxy group additionAntimicrobial propertiesEthoxy enhances solubility

This comparison highlights how variations in structural features can influence biological activity and reactivity.

The mechanism by which BMPD exerts its biological effects involves binding to specific molecular targets within cells. Its interactions with kinases like CDKs suggest that it may modulate cell cycle progression and proliferation. Further investigations using molecular docking studies and kinetic assays are essential to fully characterize these interactions .

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione?

A two-step synthesis starting from 6-amino-1,3-dimethyluracil derivatives is described. The first step involves bromination or alkylation at the 6-position, followed by cyclization under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Key intermediates include 6-bromo-1,3-dimethyluracil, which undergoes regioselective ring closure. Reaction conditions (e.g., HBr/AcOH for cyclization) are critical for yield optimization .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Distinct signals for the methyl group (δ ~3.3 ppm) and pyrimidine protons (δ ~8-9 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 240.06 (C₇H₆BrN₅) confirm the molecular formula .
  • X-ray Crystallography (if available): Resolves bromine placement and ring conformation.

Basic: What analytical methods are used to assess purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard.
  • TLC : Silica gel plates with chloroform/methanol (9:1) as eluent (Rf ~0.4–0.6) .

Advanced: How can computational methods optimize synthesis pathways?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, transition-state analysis of cyclization steps can predict optimal temperatures and catalysts. Experimental validation is guided by computational screening, reducing trial-and-error .

Advanced: What strategies address contradictions in biological activity data for derivatives?

Discrepancies in pharmacological assays (e.g., enzyme inhibition) may arise from substituent stereochemistry or impurities. Solutions include:

  • Comparative SAR Studies : Systematic variation of substituents (e.g., replacing bromine with iodine) to isolate activity trends .
  • Strict Synthetic Controls : Ensure intermediates are purified (>95% by HPLC) to exclude side products .

Basic: What are the stability considerations for this compound?

  • Storage : Stable under inert gas (N₂/Ar) at –20°C in amber vials.
  • Decomposition Risks : Hydrolysis of the pyrimidine ring may occur in aqueous acidic/basic conditions. Pre-formulation studies (TGA/DSC) are advised .

Advanced: How to design experiments for bromine substitution reactivity?

The bromine atom is a key site for cross-coupling (e.g., Suzuki-Miyaura). Methodological steps:

Computational Screening : Predict reactivity using Fukui indices or electrophilicity scores.

Catalytic Optimization : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts under varying bases (K₂CO₃ vs. Cs₂CO₃).

In Situ Monitoring : Use LC-MS to track intermediate formation .

Basic: What solvents are compatible with this compound?

  • Polar aprotic solvents : DMSO, DMF (for reactions).
  • Non-polar solvents : Dichloromethane, chloroform (for crystallization).
    Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis .

Advanced: How to resolve spectral data ambiguities in structural confirmation?

Overlapping NMR signals (e.g., pyrido vs. pyrimidine protons) can be addressed via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Advanced: What methodologies enhance yield in large-scale synthesis?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation.
  • Microwave-Assisted Synthesis : Reduces cyclization time from hours to minutes (e.g., 150°C, 20 min) .

Basic: How is the compound’s solubility profile determined?

  • Shake-Flask Method : Measure saturation solubility in buffers (pH 1–10).
  • Co-Solvent Screening : Test PEG-400 or cyclodextrins for enhanced solubility .

Advanced: What are the challenges in crystallizing this compound?

Low melting point (~180°C) and polymorphism complicate crystallization. Strategies:

  • Seeding : Use pre-formed crystals from slow evaporation (acetonitrile/ethyl acetate).
  • High-Throughput Screening : Test 96 solvent combinations to identify optimal conditions .

Advanced: How to validate the compound’s role in kinase inhibition assays?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 10 µM.
  • Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Contradictory results require orthogonal assays (e.g., SPR vs. fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.